molecular formula C14H6Br2O2 B1590843 2,3-Dibromoanthracene-9,10-dione CAS No. 633-68-1

2,3-Dibromoanthracene-9,10-dione

Cat. No.: B1590843
CAS No.: 633-68-1
M. Wt: 366 g/mol
InChI Key: RECQBTCMRZKCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromoanthracene-9,10-dione is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of anthracene, where bromine atoms are substituted at the 2nd and 3rd positions, and carbonyl groups are present at the 9th and 10th positions. This compound is notable for its applications in various fields, including organic electronics and photophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoanthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2nd and 3rd positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and anthracene-9,10-dione in large reactors, with careful control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromoanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted anthracene derivatives.

    Oxidation Products: Oxidized anthracene derivatives.

    Reduction Products: Reduced anthracene derivatives.

Scientific Research Applications

2,3-Dibromoanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromoanthracene-9,10-dione involves its interaction with light and other chemical species. The compound can absorb photons, leading to electronic excitation. This excited state can then participate in various photophysical processes, including fluorescence and phosphorescence. The bromine atoms and carbonyl groups play a crucial role in these processes by influencing the electronic structure of the molecule .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromoanthracene-9,10-dione is unique due to the presence of both bromine atoms and carbonyl groups, which impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .

Properties

IUPAC Name

2,3-dibromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECQBTCMRZKCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565498
Record name 2,3-Dibromoanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-68-1
Record name 2,3-Dibromoanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromoanthracene-9,10-dione
Reactant of Route 2
Reactant of Route 2
2,3-Dibromoanthracene-9,10-dione
Reactant of Route 3
Reactant of Route 3
2,3-Dibromoanthracene-9,10-dione
Reactant of Route 4
Reactant of Route 4
2,3-Dibromoanthracene-9,10-dione
Reactant of Route 5
Reactant of Route 5
2,3-Dibromoanthracene-9,10-dione
Reactant of Route 6
2,3-Dibromoanthracene-9,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.